molecular formula C7H16N2O B1416477 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol CAS No. 748766-92-9

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol

Cat. No.: B1416477
CAS No.: 748766-92-9
M. Wt: 144.21 g/mol
InChI Key: NVGQSNNWKLLATJ-ZETCQYMHSA-N
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Description

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol is a chiral secondary amine-alcohol hybrid compound characterized by a pyrrolidine ring substituted at the 3S position with a methylamino group and an ethanol side chain. Its molecular formula is C₈H₁₆N₂O, and it has a CAS Registry Number of 748766-92-9 . The stereochemistry at the pyrrolidine’s 3S position is critical for its biochemical interactions, particularly in receptor binding or enzymatic activity modulation. This compound is structurally analogous to bioactive amines and amino alcohols used in pharmaceuticals, such as β-blockers or neuromodulators, though its specific applications remain understudied in the provided literature.

Properties

IUPAC Name

2-[methyl-[(3S)-pyrrolidin-3-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(4-5-10)7-2-3-8-6-7/h7-8,10H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGQSNNWKLLATJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653495
Record name 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748766-92-9
Record name 2-{Methyl[(3S)-pyrrolidin-3-yl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched protected piperidines . The reaction conditions often include mild temperatures and the use of solvents such as methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition has also been proposed . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and pyrrolidines, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol
  • Molecular Formula : C7H16N2O
  • Molecular Weight : 144.22 g/mol

Scientific Research Applications

The compound has garnered attention for its diverse applications in medicinal chemistry, biology, and materials science.

Medicinal Chemistry

This compound is primarily recognized for its role as a building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development aimed at neurological disorders.

  • Case Study : In research focused on neuropharmacology, derivatives of this compound have been synthesized to explore their efficacy as potential treatments for conditions such as anxiety and depression. The presence of the pyrrolidine ring enhances binding affinity to neurotransmitter receptors, indicating promising therapeutic effects.

Biological Studies

This compound is utilized in biological studies to investigate enzyme inhibition and receptor binding mechanisms. Its ability to modulate biological pathways makes it a valuable tool in pharmacological research.

  • Case Study : A study demonstrated that derivatives of this compound exhibit selective inhibition of certain enzymes involved in metabolic pathways, providing insights into their potential as therapeutic agents for metabolic disorders.

Materials Science

The unique electronic properties of this compound lend themselves to applications in materials science, particularly in the development of organic semiconductors.

  • Application Example : Research has indicated that incorporating this compound into polymer matrices can enhance charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on backbone modifications, stereochemistry, and substituent variations. Below is a comparative analysis supported by evidence:

Stereoisomeric Counterpart: 2-[Methyl-(3R)-3-pyrrolidinylamino]-ethanol

  • CAS RN : 917357-86-9
  • Key Difference : The 3R enantiomer shares identical molecular formula and functional groups but differs in stereochemistry at the pyrrolidine ring’s 3-position. Such enantiomeric pairs often exhibit divergent pharmacokinetic or pharmacodynamic profiles. For example, one enantiomer may bind selectively to a target receptor, while the other could be inactive or toxic .

Ethyl-Methylaminoethanol Derivatives

  • Example: 2-(N-Ethyl-N-methylamino)ethanol CAS RN: Not explicitly listed, but structurally analogous to compounds in . Key Difference: Replaces the pyrrolidinyl group with simpler ethyl-methylamine.

Branched Alkylaminoethanols

  • Example: 2-(Ethylisopropylamino)ethanol (CAS 2893-61-0) Molecular Formula: C₇H₁₇NO . Key Difference: Incorporates a bulkier isopropyl group instead of pyrrolidine. Increased steric bulk may hinder binding to compact active sites but improve metabolic stability .

Polyhydroxyaminoethanols

  • Example: Triethanolamine (CAS 102-71-6) Molecular Formula: C₆H₁₅NO₃ . Key Difference: Contains three ethanol groups, making it a tertiary amine. This structure enhances water solubility and chelation properties, distinguishing it from the secondary amine-alcohol hybrid of the target compound .

Table 1: Comparative Data of Structurally Related Compounds

Compound Name CAS RN Molecular Formula Key Substituent/Feature Reference
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol 748766-92-9 C₈H₁₆N₂O (3S)-pyrrolidine, ethanol
2-[Methyl-(3R)-3-pyrrolidinylamino]-ethanol 917357-86-9 C₈H₁₆N₂O (3R)-pyrrolidine (enantiomer)
2-(Ethylisopropylamino)ethanol 2893-61-0 C₇H₁₇NO Ethyl-isopropylamine
Triethanolamine 102-71-6 C₆H₁₅NO₃ Tertiary amine, three ethanol groups

Notes

Stereochemical Sensitivity: The 3S configuration in this compound likely confers selectivity in chiral environments, such as enzyme active sites. Enantiomeric purity must be validated for pharmacological studies .

Synthetic Challenges: Pyrrolidine-containing amino alcohols often require multi-step synthesis, as seen in analogous triazolo[4,3-a]pyrimidine derivatives () or β-heteroaryl-didehydroamino acids ().

Handling Precautions: Amino alcohols may form salts (e.g., hydrochlorides) for stability, as noted in analogues like (S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) .

Biological Activity

2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol (CAS No. 748766-92-9) is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This compound features a five-membered nitrogen-containing heterocycle, which is significant in medicinal chemistry for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with alkylating agents. One method employs a quinoline organocatalyst alongside trifluoroacetic acid to yield enantiomerically enriched products. Industrially, continuous flow reactors are utilized to ensure consistent quality and yield during large-scale production.

Chemical Structure

  • Molecular Formula : C7H16N2O
  • Molecular Weight : 144.22 g/mol
  • Functional Groups : Amino group, hydroxyl group, and pyrrolidine ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways relevant to therapeutic applications. Its unique substitution pattern enhances its reactivity and specificity towards biological targets.

Pharmacological Properties

  • Antimicrobial Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown potent antibacterial effects, suggesting that this compound could similarly possess such activities .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines. The mechanism likely involves interference with cellular signaling pathways that control proliferation and apoptosis .
  • Neuropharmacological Effects : Given the structure's similarity to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, although specific studies are needed to elucidate these effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialPotent against Gram-positive/negative bacteria
CytotoxicInhibition of cancer cell proliferation
NeuropharmacologicalPotential modulation of neurotransmitter systems

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol
Reactant of Route 2
2-[Methyl-(3S)-3-pyrrolidinylamino]-ethanol

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